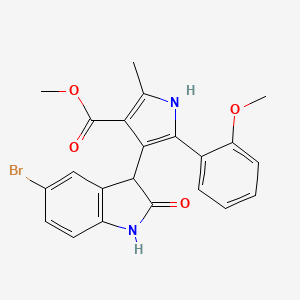![molecular formula C22H24O3 B11157397 4-butyl-8-methyl-7-[(4-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B11157397.png)
4-butyl-8-methyl-7-[(4-methylbenzyl)oxy]-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-butyl-8-methyl-7-[(4-methylbenzyl)oxy]-2H-chromen-2-one is a synthetic organic compound belonging to the chromenone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-8-methyl-7-[(4-methylbenzyl)oxy]-2H-chromen-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-methylbenzyl bromide with 4-butyl-8-methyl-7-hydroxy-2H-chromen-2-one in the presence of a base such as potassium carbonate in acetone. The reaction mixture is refluxed for several hours, followed by purification to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-butyl-8-methyl-7-[(4-methylbenzyl)oxy]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the chromenone ring to dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, replacing the methylbenzyl group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar solvents are typical reagents.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Dihydrochromenone derivatives.
Substitution: Various substituted chromenones depending on the nucleophile used.
Scientific Research Applications
4-butyl-8-methyl-7-[(4-methylbenzyl)oxy]-2H-chromen-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-butyl-8-methyl-7-[(4-methylbenzyl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death). The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-methylbenzyl)oxy]benzohydrazide
- Ethyl 4-[(4-methylbenzyl)oxy]benzoate
- 4-butyl-7-[(2-methylbenzyl)oxy]-2H-chromen-2-one
Uniqueness
4-butyl-8-methyl-7-[(4-methylbenzyl)oxy]-2H-chromen-2-one is unique due to its specific substitution pattern on the chromenone ring, which imparts distinct chemical and biological properties. Its butyl and methylbenzyl groups contribute to its lipophilicity and potential interactions with biological membranes, enhancing its bioavailability and efficacy in various applications.
Properties
Molecular Formula |
C22H24O3 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
4-butyl-8-methyl-7-[(4-methylphenyl)methoxy]chromen-2-one |
InChI |
InChI=1S/C22H24O3/c1-4-5-6-18-13-21(23)25-22-16(3)20(12-11-19(18)22)24-14-17-9-7-15(2)8-10-17/h7-13H,4-6,14H2,1-3H3 |
InChI Key |
JCMFEUSUUXLVNS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6-ethyl-4-methyl-2-oxochromen-7-yl) (2S)-3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoate](/img/structure/B11157319.png)
![[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(4-methoxyphenyl)piperazino]methanone](/img/structure/B11157323.png)
![4-butyl-9-(4-fluorobenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11157324.png)

![(2Z)-6-[(4-bromobenzyl)oxy]-2-(2,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one](/img/structure/B11157334.png)

![(3-benzyl-6-chloro-4-methyl-2-oxochromen-7-yl) (2S,3R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate](/img/structure/B11157350.png)
![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-[(methylsulfonyl)amino]-1,3-benzothiazole-6-carboxamide](/img/structure/B11157351.png)
![7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-6-chloro-4-phenyl-2H-chromen-2-one](/img/structure/B11157354.png)
![5-[2-(4-bromophenyl)-2-oxoethoxy]-4-butyl-7-methyl-2H-chromen-2-one](/img/structure/B11157365.png)
![N-(2-chlorobenzyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B11157370.png)
![1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]ethanone](/img/structure/B11157375.png)
![N-{[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-beta-alanyl-L-methionine](/img/structure/B11157380.png)
![6-chloro-7-[(2,6-dichlorobenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B11157383.png)
